1-chloro-4-(1-isocyanatocyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(1-isocyanatocyclopropyl)benzene is an organic compound with the molecular formula C10H8ClNO It is characterized by the presence of a chloro group and an isocyanato group attached to a benzene ring, with a cyclopropyl group as a substituent
Vorbereitungsmethoden
The synthesis of 1-chloro-4-(1-isocyanatocyclopropyl)benzene typically involves the following steps:
Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Isocyanation: The isocyanato group is introduced through the reaction of an amine with phosgene or other isocyanate precursors.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-4-(1-isocyanatocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Addition Reactions: The isocyanato group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, altering the functional groups present.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(1-isocyanatocyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its reactive isocyanato group.
Industry: It is used in the production of polymers, coatings, and other materials requiring specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-chloro-4-(1-isocyanatocyclopropyl)benzene involves its reactive functional groups:
Isocyanato Group: This group can form covalent bonds with nucleophiles, leading to the modification of proteins or other biomolecules.
Chloro Group: The chloro group can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules.
These interactions can affect molecular targets and pathways, influencing biological processes and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(1-isocyanatocyclopropyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-isocyanatobenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.
4-Chlorophenyl isocyanate: Similar structure but without the cyclopropyl group, leading to variations in chemical behavior.
Cyclopropylbenzene derivatives: Compounds with similar cyclopropyl groups but different functional groups, affecting their reactivity and uses.
Eigenschaften
CAS-Nummer |
72934-38-4 |
---|---|
Molekularformel |
C10H8ClNO |
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
1-chloro-4-(1-isocyanatocyclopropyl)benzene |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-1-8(2-4-9)10(5-6-10)12-7-13/h1-4H,5-6H2 |
InChI-Schlüssel |
MICJRBRRXHOBFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=C(C=C2)Cl)N=C=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.